Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester and the aminoethyl side chain. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring and the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the quinoline core or side chains.
Scientific Research Applications
Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or interact with proteins, affecting their function. The side chains can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine and quinine, which are known for their antimalarial properties. Other related compounds include various quinoline-based pharmaceuticals and organic molecules used in materials science.
Uniqueness
What sets Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate apart is its unique combination of functional groups and side chains, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-7,8-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-24-18(22)15-11-20-16-13(3)12(2)5-6-14(16)17(15)19-7-9-23-10-8-21/h5-6,11,21H,4,7-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAVPJIFFDRZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCOCCO)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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